molecular formula C19H22N2O8 B1356326 N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate CAS No. 1177290-60-6

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate

Cat. No.: B1356326
CAS No.: 1177290-60-6
M. Wt: 406.4 g/mol
InChI Key: ARGLZKQXTIZZQM-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate is a chemical compound with significant scientific potential. It is primarily used in research and development due to its unique structure and properties. The compound consists of a pyrrolidine ring attached to a naphthalene moiety, which is further complexed with dioxalate.

Scientific Research Applications

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate finds applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate typically involves the reaction of pyrrolidine with naphthalen-1-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of oxalic acid to form the dioxalate salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-amine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted naphthalen-1-amine derivatives, which can be further utilized in different chemical syntheses and applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate
  • N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine oxalate

Uniqueness

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific research applications.

Properties

IUPAC Name

oxalic acid;N-(pyrrolidin-2-ylmethyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.2C2H2O4/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13;2*3-1(4)2(5)6/h1-3,5-6,8-9,13,16-17H,4,7,10-11H2;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGLZKQXTIZZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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